molecular formula C14H11NO3 B13036780 5-(Benzofuran-7-yl)-3-methyl-1H-pyrrole-2-carboxylicacid

5-(Benzofuran-7-yl)-3-methyl-1H-pyrrole-2-carboxylicacid

Cat. No.: B13036780
M. Wt: 241.24 g/mol
InChI Key: HHWYHIGKTDUNSF-UHFFFAOYSA-N
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Description

5-(Benzofuran-7-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is a complex organic compound that features both benzofuran and pyrrole moieties. Compounds containing these structures are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzofuran-7-yl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the formation of the benzofuran ring followed by the construction of the pyrrole ring. The reaction conditions often include the use of catalysts such as palladium or copper, and the reactions are typically carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Benzofuran-7-yl)-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzofuran-7-carboxaldehyde, while reduction can produce 5-(benzofuran-7-yl)-3-methyl-1H-pyrrole-2-methanol .

Scientific Research Applications

5-(Benzofuran-7-yl)-3-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Benzofuran-7-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The benzofuran and pyrrole moieties can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or activate receptors, leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Benzofuran-2-yl)-1H-pyrrole-2-carboxylic acid
  • 3-(Benzofuran-7-yl)-1H-pyrrole-2-carboxylic acid
  • 5-(Benzofuran-7-yl)-3-methyl-1H-pyrrole-2-carboxamide

Uniqueness

5-(Benzofuran-7-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both benzofuran and pyrrole rings in a single molecule provides a versatile scaffold for the development of new compounds with potential therapeutic applications .

Properties

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

5-(1-benzofuran-7-yl)-3-methyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C14H11NO3/c1-8-7-11(15-12(8)14(16)17)10-4-2-3-9-5-6-18-13(9)10/h2-7,15H,1H3,(H,16,17)

InChI Key

HHWYHIGKTDUNSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)C2=CC=CC3=C2OC=C3)C(=O)O

Origin of Product

United States

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